

# A Comparative Guide to the Reactivity of Triphenylantimony and Triphenylphosphine

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## Compound of Interest

Compound Name: *Triphenylantimony*

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## Introduction

Triphenylphosphine ( $\text{PPh}_3$ ) and **triphenylantimony** ( $\text{SbPh}_3$ , also known as triphenylstibine) are two organometallic compounds that, despite their structural similarities, exhibit distinct chemical reactivities. Both feature a central pnictogen atom (phosphorus or antimony from Group 15) pyramidal bonded to three phenyl rings.<sup>[1][2]</sup> This structural analogy, however, belies fundamental differences in their electronic properties and atomic characteristics, which profoundly influence their behavior as nucleophiles, ligands, and reagents in organic synthesis. Triphenylphosphine is a cornerstone reagent in numerous transformations, including the Wittig, Staudinger, and Mitsunobu reactions, and serves as a versatile ligand in transition metal catalysis.<sup>[3][4][5]</sup> **Triphenylantimony** is also utilized as a ligand and a catalyst in specific applications, though its use is less widespread.<sup>[6][7]</sup>

This guide provides an objective comparison of the reactivity of these two compounds, supported by experimental data, to aid researchers in selecting the appropriate reagent for their specific synthetic or catalytic needs.

## Electronic and Structural Properties: The Basis of Reactivity Differences

The divergent reactivity of  $\text{PPh}_3$  and  $\text{SbPh}_3$  stems from the intrinsic differences between phosphorus and antimony. Antimony is less electronegative and has a larger atomic radius than phosphorus. This results in longer, weaker metal-carbon bonds in  $\text{SbPh}_3$  compared to  $\text{PPh}_3$ . Furthermore, the lone pair of electrons on antimony resides in a higher-energy, more diffuse 5s/5p hybrid orbital, making it sterically more accessible but also influencing its donor properties differently than the 3s/3p lone pair of phosphorus.

## Quantitative Data Summary

The following table summarizes key physical and electronic parameters for  $\text{PPh}_3$  and  $\text{SbPh}_3$ .

Property	Triphenylphosphine (PPh <sub>3</sub> )	Triphenylantimony (SbPh <sub>3</sub> )	Significance
Central Atom Electronegativity	2.19	2.05	Influences bond polarity and the energy of the lone pair.
Molar Mass ( g/mol )	262.29[2]	353.07[1]	Relevant for stoichiometric calculations.
C-E Bond Length (Å)	~1.83	~2.15[1]	Longer Sb-C bonds are weaker and more easily cleaved.
C-E-C Bond Angle (°)	~103	~95[1]	Affects the steric profile and hybridization.
Tolman Cone Angle (°)	~145[3]	~151	Measures steric bulk; SbPh <sub>3</sub> is slightly bulkier.
Basicity (pKa of conjugate acid)	2.73	< 2	PPh <sub>3</sub> is a weak base; SbPh <sub>3</sub> is even weaker.
M-E Bond Dissociation Energy	Generally Higher	Generally Lower	Metal-phosphine bonds are typically stronger than metal-stibine bonds.[8]

## Comparative Reactivity Analysis

### Oxidation Reactions

Both compounds can be oxidized to their corresponding oxides, but triphenylphosphine is generally more susceptible to oxidation.

- **Triphenylphosphine (PPh<sub>3</sub>)**: PPh<sub>3</sub> is relatively stable in solid form but oxidizes slowly in air, especially in solution, to form the highly stable triphenylphosphine oxide (Ph<sub>3</sub>P=O).[9] The oxidation can be accelerated by metal catalysts.[10] The formation of the very strong P=O double bond is a powerful thermodynamic driving force for many reactions involving PPh<sub>3</sub>.
- **Triphenylantimony (SbPh<sub>3</sub>)**: SbPh<sub>3</sub> is also oxidized by peroxides.[11] However, the product of oxidation is often a polymeric oxide, in contrast to the monomeric Ph<sub>3</sub>P=O.[11] In a comparative kinetic study using peroxodiphosphate as the oxidant, the relative rate of oxidation was found to be Ph<sub>3</sub>P > Ph<sub>3</sub>Sb > Ph<sub>3</sub>As, demonstrating that PPh<sub>3</sub> reacts faster than SbPh<sub>3</sub> under these conditions.[11]

## Behavior as Ligands in Transition Metal Complexes

Both PPh<sub>3</sub> and SbPh<sub>3</sub> are common ligands in coordination chemistry, but they impart different properties to the metal center.[6][7]

- **Bonding and Strength**: PPh<sub>3</sub> is a strong σ-donor and a weak π-acceptor, forming robust complexes with a variety of transition metals like palladium, rhodium, and nickel.[3] The resulting metal-phosphine bond is strong. In contrast, metal-SbPh<sub>3</sub> bonds are significantly weaker and more prone to dissociation.[8] This lability can be advantageous in catalytic cycles where ligand dissociation is a required step, but detrimental if stable coordination is needed.
- **Electronic Effects**: As a stronger σ-donor, PPh<sub>3</sub> increases the electron density on the metal center more effectively than SbPh<sub>3</sub>. This can influence the catalytic activity and redox properties of the metal complex.

## Nucleophilicity and Reactivity in Named Reactions

The most striking differences in reactivity are observed in classic organic reactions that rely on the nucleophilic character of the phosphorus atom.

- **Wittig Reaction**: This powerful olefination reaction is exclusive to phosphines.[5][12] It involves the formation of a phosphonium ylide from PPh<sub>3</sub>, which then reacts with an aldehyde or ketone to produce an alkene and Ph<sub>3</sub>P=O.[13][14] An analogous reaction with SbPh<sub>3</sub> is not observed. The reasons are twofold: the Sb-C bond is too weak to support a

stable stibonium ylide intermediate, and the formation of an Sb=O bond does not provide the strong thermodynamic driving force seen with phosphorus.

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- Staudinger Reaction: This reaction converts an organic azide into an amine using  $\text{PPh}_3$  and water.[4][15][16] The mechanism begins with the nucleophilic attack of the phosphine on the azide to form a phosphazide, which then rearranges to an iminophosphorane.[17] While fluorous-tagged phosphines show similar reactivity to  $\text{PPh}_3$  in the Staudinger reaction, there is no evidence of  $\text{SbPh}_3$  effectively participating in this transformation, again highlighting the unique and superior nucleophilic reactivity of the phosphorus center in this context.[18]

## Experimental Protocols

### Protocol 1: Competitive Oxidation of $\text{PPh}_3$ and $\text{SbPh}_3$

This experiment, adapted from kinetic studies, allows for a direct comparison of the oxidation rates.[11]

Objective: To determine the relative rate of oxidation of  $\text{PPh}_3$  and  $\text{SbPh}_3$  by an oxidizing agent.

Materials:

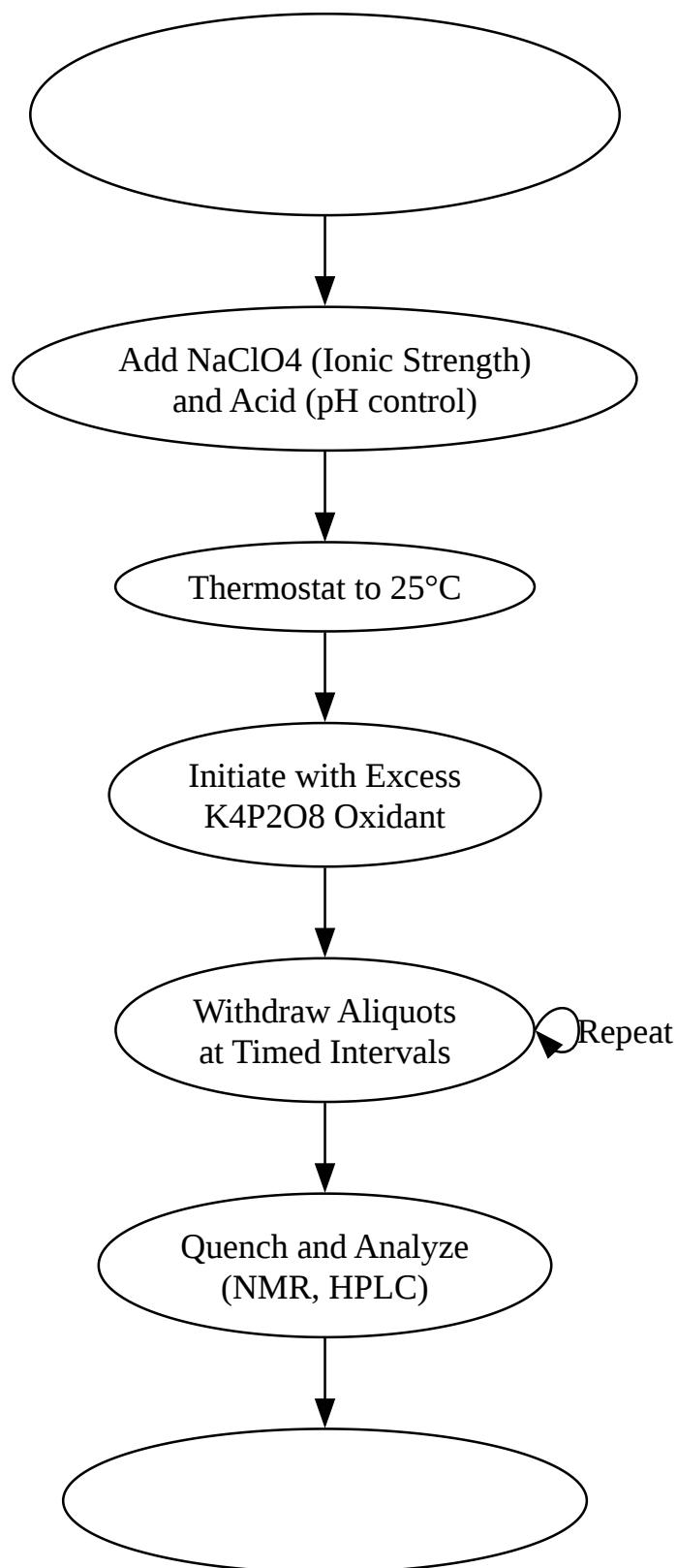
- Triphenylphosphine ( $\text{PPh}_3$ )
- **Triphenylantimony** ( $\text{SbPh}_3$ )
- Potassium peroxodiphosphate ( $\text{K}_4\text{P}_2\text{O}_8$ )
- Acetonitrile ( $\text{CH}_3\text{CN}$ ), HPLC grade
- Water, deionized
- Sodium perchlorate ( $\text{NaClO}_4$ )
- Standard acid solution (e.g.,  $\text{HClO}_4$ )

- Reaction vessel with magnetic stirrer, thermostated at 25°C

Procedure:

- Prepare a stock solution of 60:40 (v/v) acetonitrile-water.
- In the reaction vessel, dissolve equimolar amounts (e.g., 0.01 M) of both  $\text{PPh}_3$  and  $\text{SbPh}_3$  in the acetonitrile-water solvent.
- Add  $\text{NaClO}_4$  to maintain a constant ionic strength (e.g., 0.1 M).
- Add a standard acid to maintain a constant pH.
- Initiate the reaction by adding a large excess of the potassium peroxodiphosphate oxidant.
- At timed intervals, withdraw aliquots of the reaction mixture.
- Quench the reaction in the aliquot immediately (e.g., by rapid cooling or addition of a reducing agent that does not interfere with analysis).
- Analyze the concentration of the remaining  $\text{PPh}_3$  and  $\text{SbPh}_3$  in each aliquot using  $^{31}\text{P}$  NMR spectroscopy (for  $\text{PPh}_3$ ) and a suitable method for  $\text{SbPh}_3$  (e.g., HPLC or  $^1\text{H}$  NMR, monitoring the disappearance of the starting material peak).
- Plot the concentration of each reactant versus time to determine the reaction rates.

Expected Outcome: The concentration of  $\text{PPh}_3$  is expected to decrease at a faster rate than that of  $\text{SbPh}_3$ , confirming its higher reactivity towards this oxidant.

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## Conclusion

While triphenylphosphine and **triphenylantimony** are structural congeners, their chemical reactivity profiles are markedly different. Triphenylphosphine is a more potent nucleophile and a stronger-binding ligand, and it participates in unique synthetic transformations like the Wittig and Staudinger reactions that have no parallel in the chemistry of **triphenylantimony**. These differences are rooted in the fundamental properties of phosphorus versus antimony, particularly electronegativity, atomic size, and the nature of the lone pair orbital.

**Triphenylantimony**'s weaker, more labile coordination to metals can be useful, but for the majority of applications requiring a robust nucleophilic or strongly coordinating species, triphenylphosphine remains the superior and more versatile choice. This guide provides the foundational data for researchers to make informed decisions when selecting between these two reagents.

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